

In-Depth Technical Guide on the Structural Elucidation and Properties of Ambenoxan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ambenoxan

Cat. No.: B1665345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambenoxan, with the chemical name (2-(3',6'-dioxahexyl)-aminomethyl-1:4-benzodioxane), is a centrally acting skeletal muscle relaxant. This technical guide provides a comprehensive overview of its structural elucidation, physicochemical properties, and pharmacological characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the scientific foundation of this compound.

Structural Elucidation

The definitive structure of **Ambenoxan** has been established through a combination of synthetic chemistry and spectroscopic methods.

Chemical Structure:

- Systematic Name: 2-(3',6'-dioxahexyl)-aminomethyl-1:4-benzodioxane
- CAS Number: 2455-84-7
- Molecular Formula: C₁₄H₂₁NO₄
- Molecular Weight: 267.32 g/mol

The molecular structure consists of a 1,4-benzodioxane moiety linked to a side chain containing two ether functionalities and a secondary amine.

While specific experimental NMR and mass spectra for **Ambenoxan** are not readily available in the public domain, the expected spectroscopic features can be inferred from its chemical structure and data from analogous 2-aminomethyl-1,4-benzodioxane derivatives.

Expected ^1H NMR Spectral Features:

- Aromatic Protons: Signals in the aromatic region (typically δ 6.8-7.2 ppm) corresponding to the protons on the benzene ring of the 1,4-benzodioxane core.
- Benzodioxane Ring Protons: A complex multiplet for the protons on the saturated part of the benzodioxane ring, including the proton at the chiral center (C2).
- Aminomethyl Protons: Signals corresponding to the $-\text{CH}_2\text{-NH-}$ group.
- Dioxaheptyl Chain Protons: A series of signals corresponding to the methylene groups of the (3',6'-dioxaheptyl) side chain, with characteristic shifts influenced by the adjacent oxygen and nitrogen atoms.

Expected ^{13}C NMR Spectral Features:

- Aromatic Carbons: Signals in the downfield region corresponding to the carbons of the benzene ring.
- Benzodioxane Ring Carbons: Signals for the carbons of the 1,4-benzodioxane system.
- Aminomethyl Carbon: A signal for the carbon of the $-\text{CH}_2\text{-NH-}$ group.
- Dioxaheptyl Chain Carbons: Signals for the methylene carbons of the side chain.

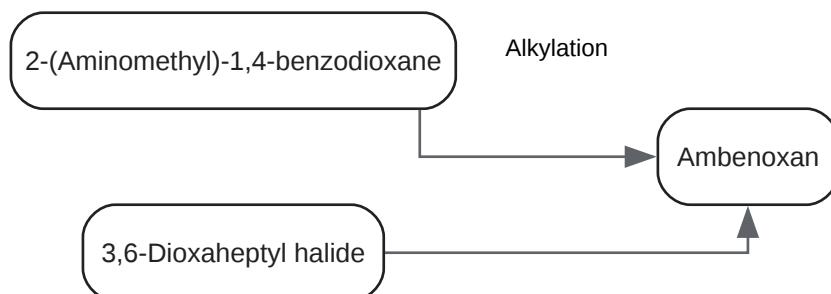
Expected Mass Spectrometry Fragmentation Pattern:

The mass spectrum of **Ambenoxan** is expected to show a molecular ion peak (M^+) corresponding to its molecular weight. Key fragmentation patterns would likely involve cleavage of the side chain, particularly at the ether linkages and the bond alpha to the nitrogen atom, leading to characteristic fragment ions.

Physicochemical and Pharmacological Properties

Ambenoxan exhibits properties consistent with its classification as a centrally acting skeletal muscle relaxant.

Quantitative Data


Property	Value	Species	Route of Administration	Reference
Toxicity				
LD ₅₀	135 mg/kg	Mouse	Intravenous	[1]
LD ₅₀	450 mg/kg	Mouse	Subcutaneous	[1]
LD ₅₀	>1000 mg/kg	Mouse	Oral	[1]
Efficacy				
ED ₅₀ (Muscle Relaxation)	43.0 mg/kg	Mouse	Intravenous	[2]
ED ₅₀ (Loss of Righting Reflex)	85.0 mg/kg	Mouse	Intravenous	[2]
Cardiovascular Effects				
Blood Pressure Reduction	A fall of 30-50 mmHg with 1-5 mg/kg	Cat (anaesthetized)	Intravenous	[1]
Adrenaline Pressor Response	Reduced by 50-80% with 1-5 mg/kg	Cat (anaesthetized)	Intravenous	[1]

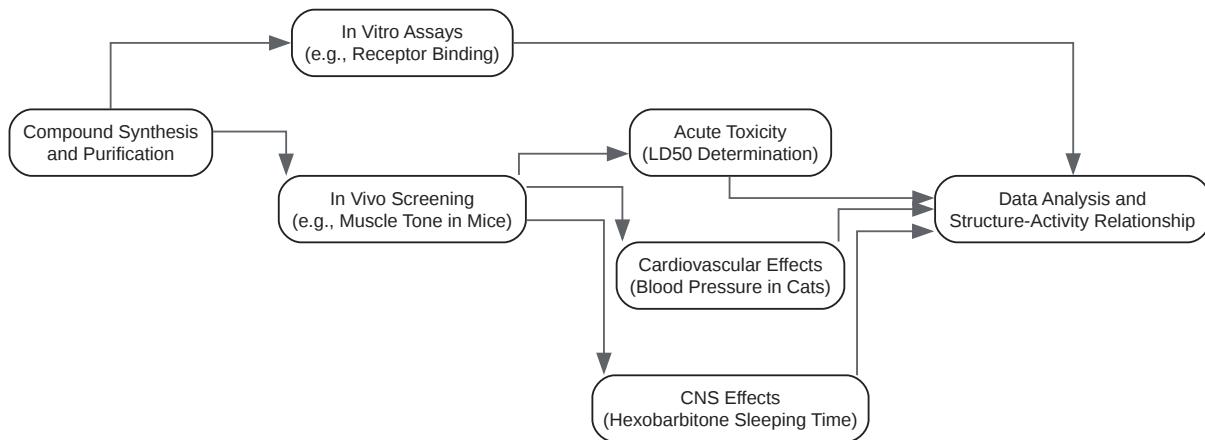
Experimental Protocols

Synthesis of Ambenoxan

The synthesis of **Ambenoxan** and related 2-substituted aminomethyl-1,4-benzodioxanes has been described in the scientific literature and patents. A general synthetic route is outlined

below.

[Click to download full resolution via product page](#)


Caption: General synthetic scheme for **Ambenoxan**.

Detailed Protocol (based on analogous syntheses):

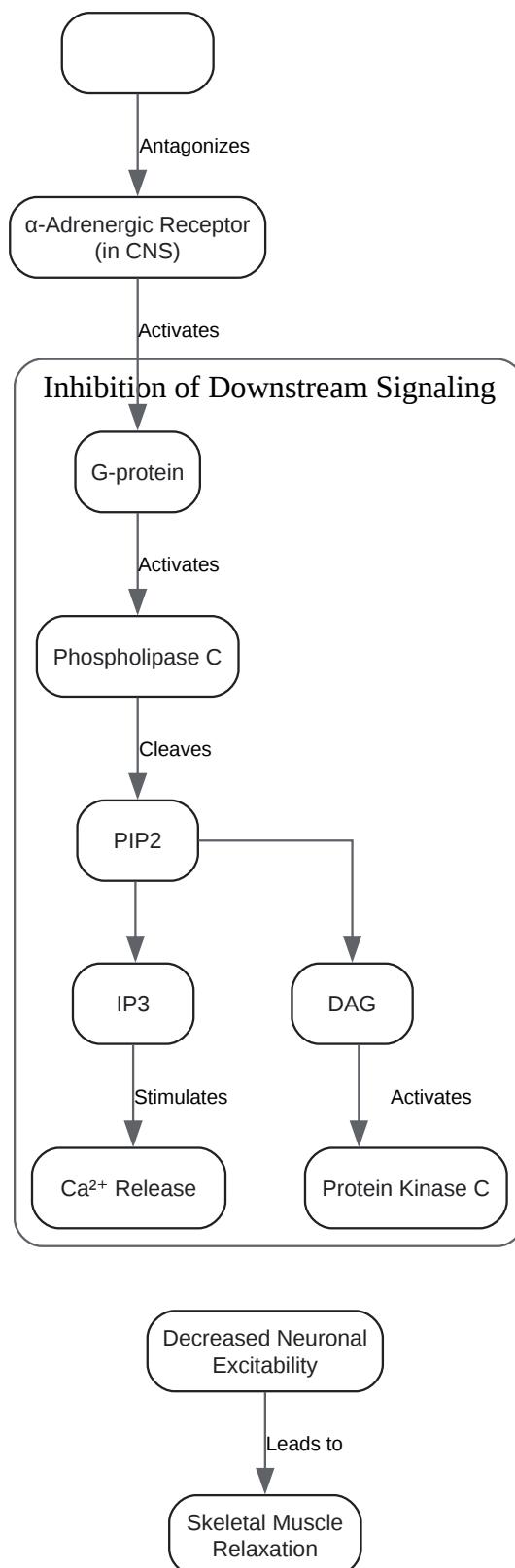
- **Alkylation:** 2-(Aminomethyl)-1,4-benzodioxane is reacted with a suitable 3,6-dioxaheptyl halide (e.g., chloride or bromide) in the presence of a base (e.g., potassium carbonate or triethylamine) in an appropriate solvent (e.g., acetone or acetonitrile).
- **Reaction Conditions:** The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated. The crude product is then purified by a suitable method, such as column chromatography or crystallization, to yield pure **Ambenoxan**.

Pharmacological Evaluation

The evaluation of the muscle relaxant and other pharmacological effects of **Ambenoxan** involves a series of in vivo and in vitro assays.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pharmacological evaluation.


Key Experimental Methodologies:

- Muscle Relaxation in Mice: The ability of **Ambenoxan** to induce muscle relaxation is assessed by observing the loss of muscle tone in mice. The dose at which 50% of the animals show this effect (ED₅₀) is determined.[2]
- Loss of Righting Reflex: As a measure of central nervous system depression, the dose at which 50% of mice lose their righting reflex is determined.[2]
- Decerebrate Rigidity in Rabbits: The effect on decerebrate rigidity, a model of spasticity, is evaluated in rabbits.[1]
- Cardiovascular Effects in Anesthetized Cats: The effects on blood pressure and the pressor response to adrenaline are measured in anesthetized cats following intravenous administration of **Ambenoxan**.[1]
- Hexobarbitone Sleeping Time: The potentiation of hexobarbitone-induced sleeping time is used as an indicator of central nervous system depressant activity.[1]

Mechanism of Action and Signaling Pathways

Ambenoxan is classified as a centrally acting muscle relaxant, suggesting its site of action is within the central nervous system. While the precise molecular targets have not been fully elucidated, its pharmacological profile, particularly the reduction of the pressor response to adrenaline, suggests a potential interaction with adrenergic signaling pathways. Many 2-aminomethyl-1,4-benzodioxane derivatives are known to be α -adrenergic antagonists.

Based on this, a plausible mechanism of action for **Ambenoxan** involves the antagonism of α -adrenergic receptors in the central nervous system, leading to a reduction in descending excitatory signals to skeletal muscles, thereby promoting muscle relaxation.

[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway for **Ambenoxan**.

Conclusion

Ambenoxan is a centrally acting skeletal muscle relaxant with a well-defined chemical structure. Its pharmacological effects are characterized by the induction of muscle relaxation, central nervous system depression, and cardiovascular modulation, likely through the antagonism of α -adrenergic receptors in the central nervous system. This technical guide provides a foundational understanding of **Ambenoxan**'s properties and the experimental methodologies used for its characterization, which can aid in the future research and development of related therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The pharmacology of ambenoxan (2-(3',6'-dioxahexyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on the Structural Elucidation and Properties of Ambenoxan]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665345#structural-elucidation-of-ambenoxan-and-its-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com